molecular formula C25H30N2O4 B11332270 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11332270
M. Wt: 422.5 g/mol
InChI Key: LCZASQIOYWIHAU-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis

    Chromene Core Synthesis: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of Furan and Piperidine Moieties: The furan ring can be introduced via a Suzuki coupling reaction, while the piperidine moiety can be attached through a reductive amination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s chromene core is known for its antioxidant and anti-inflammatory properties. It can be used in the development of new pharmaceuticals targeting oxidative stress-related diseases.

Medicine

In medicine, the compound’s potential as an anti-cancer agent is being explored due to its ability to interact with various cellular pathways involved in cell proliferation and apoptosis.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable chromene structure and reactive functional groups.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The chromene core can inhibit enzymes involved in oxidative stress, while the furan and piperidine moieties can modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chromene core with the furan and piperidine moieties, along with the 6,8-dimethyl substitutions, gives this compound a distinct profile in terms of chemical reactivity and biological activity. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-15-7-9-27(10-8-15)20(22-6-5-18(4)30-22)14-26-25(29)23-13-21(28)19-12-16(2)11-17(3)24(19)31-23/h5-6,11-13,15,20H,7-10,14H2,1-4H3,(H,26,29)

InChI Key

LCZASQIOYWIHAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C4=CC=C(O4)C

Origin of Product

United States

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